molecular formula C26H44N2O4S B1677003 TCS HDAC6 20b

TCS HDAC6 20b

Cat. No.: B1677003
M. Wt: 480.7 g/mol
InChI Key: DQZMLPMCOMRJOR-MOVGKWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCS HDAC6 20b: is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is particularly significant in the field of epigenetics and cancer research due to its ability to inhibit HDAC6 selectively .

Mechanism of Action

Target of Action

TCS HDAC6 20b is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and plays a crucial role in various biological processes . It exerts its effects on a variety of target molecules through deacetylation-dependent and independent mechanisms .

Mode of Action

This compound interacts with HDAC6 by inhibiting its activity. HDAC6 is known to deacetylate histone and non-histone proteins, which contributes to the regulation of gene expression, cell motility, immune response, and the degradation of misfolded proteins . By inhibiting HDAC6, this compound can increase the acetylation of α-tubulin in a dose-dependent manner, indicating its selective inhibition of HDAC6 .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects several biochemical pathways. HDAC6 is a pivotal modulator of innate and adaptive immunity . The inhibition of HDAC6 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways . Moreover, HDAC6 regulates the Hsp90-HSF1 complex, promoting the entry of HSF1 into the nucleus and activating gene transcription .

Result of Action

The inhibition of HDAC6 by this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of HCT116 cells in combination with taxol and block the growth of estrogen-treated ER alpha-positive MCF7 cells . Furthermore, it has been suggested that this compound could amplify the tumor-specific antigenic landscape, promoting the anti-tumor activity of autologous CD8+ T cells .

Action Environment

It is known that the effectiveness of hdac inhibitors can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the cells

Biochemical Analysis

Biochemical Properties

TCS HDAC6 20b interacts with HDAC6, reducing its activity . In HCT116 cells, this compound increases the acetylation levels of α-tubulin in a dose-dependent manner without a significant increase in acetylated histone H4, indicating the selectivity of this compound for HDAC6 .

Cellular Effects

This compound has been shown to inhibit the growth of HCT116 cells in combination with taxol . It also blocks the growth of estrogen receptor α-positive breast cancer MCF-7 cells stimulated by estrogen . The inhibition of HDAC6 has been found to decrease cell viability and DNA replication, attributed to the induction of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting HDAC6, leading to increased acetylation levels of α-tubulin . This inhibition disrupts the interaction between HDAC6 and the leptin receptor, augmenting leptin signaling .

Temporal Effects in Laboratory Settings

Hdac6 inhibitors have been found to enhance the effectiveness of conventional chemotherapeutic drugs such as DNA damaging agents, proteasome inhibitors, and microtubule inhibitors .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Hdac6 inhibitors have been demonstrated to be beneficial in animal models of neurodegenerative diseases .

Metabolic Pathways

Hdac6 is known to regulate numerous crucial biological processes implicated in cancer progression by modulating the acetylation status of various cytoplasmic proteins .

Transport and Distribution

Hdac6 is known to be predominantly localized in the cytoplasm .

Subcellular Localization

HDAC6, the target of this compound, is unique among the HDACs in terms of its subcellular localization. It is predominantly localized in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCS HDAC6 20b involves multiple steps, starting with the preparation of 2-methylpropanethioic acid. This is followed by the esterification with a heptyl group that contains a tricyclo decylamino moiety. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory preparation methods with scale-up processes to accommodate larger quantities. The compound is stored at -20°C to maintain its stability .

Comparison with Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.

    Panobinostat: A potent inhibitor of multiple histone deacetylases, used in combination therapies for cancer.

    Belinostat: An inhibitor with a broader spectrum, targeting multiple histone deacetylases.

Uniqueness: TCS HDAC6 20b is unique due to its high selectivity for histone deacetylase 6, making it a valuable tool for studying the specific roles of this enzyme in various biological processes .

Properties

IUPAC Name

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZMLPMCOMRJOR-MOVGKWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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